molecular formula C25H26ClN5O3 B2510948 2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide CAS No. 922087-03-4

2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide

Cat. No. B2510948
CAS RN: 922087-03-4
M. Wt: 479.97
InChI Key: YFHVKOJNHMYNNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C25H26ClN5O3 and its molecular weight is 479.97. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrazolopyrimidine Scaffold in Drug Discovery

The pyrazolopyrimidine scaffold is a significant heterocycle in drug discovery, with applications spanning various medicinal properties including anticancer, CNS agents, anti-infectious, anti-inflammatory, and radio diagnostics. The structure-activity relationship (SAR) studies of pyrazolopyrimidine derivatives highlight the scaffold's versatility in developing drug-like candidates. This suggests that compounds with pyrazolopyrimidine structures could be potential candidates for novel therapeutic agents, underlining the importance of SAR studies in identifying promising leads for various disease targets (Cherukupalli et al., 2017).

Pyranopyrimidine and Its Synthetic Applications

The synthesis and utility of pyranopyrimidine derivatives in the medicinal and pharmaceutical industries highlight the core's broad synthetic applicability and bioavailability. The focus on hybrid catalysts for synthesizing pyranopyrimidine scaffolds points to the ongoing research aimed at optimizing synthetic routes for developing lead molecules. This underlines the potential of exploring synthetic methodologies for compounds with pyranopyrimidine-like structures to create novel therapeutics with enhanced properties (Parmar et al., 2023).

Green Synthesis of Fused Heterocyclic Derivatives

The review on green multi-component synthesis of fused heterocyclic derivatives, including pyrimidine-chromene and pyrazolo-pyrimidine, among others, showcases the atom economical and eco-friendly approaches for complex molecule synthesis. This highlights the importance of environmental considerations in the synthesis of biologically active compounds and could be relevant for the synthesis of complex molecules like the one , promoting sustainable and efficient synthetic strategies (Dhanalakshmi et al., 2021).

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O3/c1-17-6-4-5-7-18(17)15-30-16-28-22-21(23(30)32)14-29-31(22)13-12-27-24(33)25(2,3)34-20-10-8-19(26)9-11-20/h4-11,14,16H,12-13,15H2,1-3H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHVKOJNHMYNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C(C)(C)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide

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